molecular formula C13H23NO5 B1392800 2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid CAS No. 952486-65-6

2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid

Cat. No. B1392800
M. Wt: 273.33 g/mol
InChI Key: YHKRUDZVAIDLNI-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . It has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for the protection of amino groups .


Synthesis Analysis

The synthesis of similar compounds often involves the use of catalysts . For example, a [Ru] catalyst and (R,R)-Me-Duphos were used to prepare a chiral catalyst . Another method involved the use of palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For example, an MS spectrum (EI, 70 eV) was obtained with a Finnigan MAT INCOS 50 instrument .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds was reported . This involved using oxalyl chloride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid was reported to be an off-white solid .

Scientific Research Applications

Synthesis of Piperidine Derivatives

The compound has been utilized in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. The process involves enantioselective syntheses of derivatives, including the synthesis of enantiomerically pure compounds starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine (Xue et al., 2002).

Synthesis of Thiadiazole Derivatives with Antimicrobial Activity

It has been utilized to synthesize a series of new compounds with significant anti-microbial activities. The process involves coupling the compound with pyridine-2-carboxylic acid hydrazide in the presence of carbonyldiimidazole followed by 1,3,4-thiadiazole ring formation (Pund et al., 2020).

Neuroexcitant Synthesis

It has been employed in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The synthesis process involves multiple steps, including the coupling of tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate with other compounds (Pajouhesh et al., 2000).

Peptide Synthesis

It's used in peptide synthesis, particularly for the synthesis of a pipecolic acid (Pip)-containing dipeptide. The dipeptide adopts a specific beta-turn conformation, indicating its potential utility in the structural study and synthesis of peptides and proteins (Didierjean et al., 2002).

Asymmetric Synthesis of D-Lysine Analogue

It's involved in the asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton, starting from easily accessible compounds. The synthetic strategy developed is noted for its high-yielding reactions and diastereoselective reductions (Etayo et al., 2008).

As a tert-Butoxycarbonylation Reagent

The compound is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, amines, and carboxylic acids. The process is noted for its chemoselectivity and mild reaction conditions (Saito et al., 2006).

Safety And Hazards

The compound may cause skin irritation and serious eye irritation . It may also be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-9(11(15)16)18-10-5-7-14(8-6-10)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKRUDZVAIDLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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